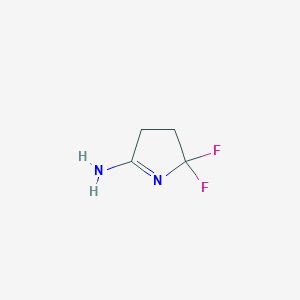

2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine

描述

2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine is a fluorinated heterocyclic amine characterized by a partially saturated pyrrole ring with two fluorine atoms at the 2-position. This compound is structurally related to the non-fluorinated 3,4-dihydro-2H-pyrrol-5-amine (CAS: 7544-75-4), a versatile intermediate in organic synthesis and drug discovery .

属性

分子式 |

C4H6F2N2 |

|---|---|

分子量 |

120.10 g/mol |

IUPAC 名称 |

5,5-difluoro-3,4-dihydropyrrol-2-amine |

InChI |

InChI=1S/C4H6F2N2/c5-4(6)2-1-3(7)8-4/h1-2H2,(H2,7,8) |

InChI 键 |

DONNMTTUABUUDN-UHFFFAOYSA-N |

规范 SMILES |

C1CC(N=C1N)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a fluorinating agent under controlled conditions. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Types of Reactions

2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.

Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.

科学研究应用

2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

相似化合物的比较

Structural and Electronic Differences

a) 3,4-Dihydro-2H-pyrrol-5-amine (Non-fluorinated)

- Structure : Lacks fluorine substituents.

- Reactivity : Acts as a precursor for annulation reactions (e.g., forming pyrrolo[1,2-a]imidazoles via condensation with halocarbonyl compounds) .

- Biological Activity : Key intermediate in synthesizing ITPD, a compound with anticancer activity via mitochondrial apoptosis pathways .

b) N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine

- Structure : Features a 4-bromophenyl substituent on the pyrrolidine nitrogen.

- Applications : Reported as a beta-secretase inhibitor for neurological disorders like Alzheimer’s disease .

c) 5-(2-Trifluoromethylphenyl)-1H-pyrazol-3-amine

- Structure : Trifluoromethylphenyl group enhances lipophilicity and metabolic resistance.

- Relevance : Highlights the role of fluorine in improving pharmacokinetic properties .

d) 2,2-Difluoro-3,5-dimethoxy-3,5-cyclohexadienone

- Structure : Demonstrates regioselective fluorination patterns under ionic liquid conditions, analogous to fluorination methods applicable to pyrrolidine derivatives .

Physicochemical Properties

| Property | 3,4-Dihydro-2H-pyrrol-5-amine | 2,2-Difluoro Variant | N-(4-Bromophenyl) Derivative |

|---|---|---|---|

| Molecular Weight | 100.12 g/mol | 138.11 g/mol | 239.11 g/mol |

| LogP (Predicted) | -0.5 | 0.2 | 2.8 |

| Solubility | High in polar solvents | Moderate | Low (lipophilic) |

| Hydrogen Bond Donors | 2 | 2 | 2 |

生物活性

2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound notable for its unique pyrrole structure, characterized by the presence of two fluorine atoms at the 2-position and an amine group at the 5-position. This structural configuration imparts distinct physical and chemical properties that enhance its potential in medicinal chemistry, particularly in cancer therapy and enzyme inhibition.

Research indicates that 2,2-difluoro-3,4-dihydro-2H-pyrrol-5-amine exhibits significant biological activity through its interaction with various biological macromolecules. Preliminary studies suggest that it may act as an inhibitor of enzymes and receptors involved in tumor progression. The fluorine substituents are believed to enhance binding affinity and selectivity towards biological targets compared to non-fluorinated analogs. For instance, compounds with similar structures have shown activity against fibroblast growth factor receptors (FGFR), which are critical in oncogenesis and cancer metastasis.

Biological Activity

The compound has been studied for its potential therapeutic applications, particularly in oncology. Its ability to inhibit specific signaling pathways related to cancer progression is of great interest.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits FGFR-related pathways | |

| Antitumor Activity | Demonstrated selective cytotoxicity in cancer cells | |

| Interaction with Proteins | Potential interactions with cell signaling proteins |

Case Study 1: Antitumor Efficacy

In a study involving various cancer cell lines, 2,2-difluoro-3,4-dihydro-2H-pyrrol-5-amine exhibited significant cytotoxic effects. The compound was tested against breast and lung cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

A study exploring the interaction of this compound with PDE4D (Phosphodiesterase 4D) demonstrated its inhibitory effects on inflammatory pathways. The compound showed a marked reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases alongside its antitumor properties .

Research Findings

Recent studies have focused on elucidating the molecular interactions of 2,2-difluoro-3,4-dihydro-2H-pyrrol-5-amine using advanced techniques such as molecular docking simulations and surface plasmon resonance. These methods have provided insights into how the compound binds to target proteins and modulates their activity.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| FGFR | -9.5 | Strong interaction observed |

| PDE4D | -8.7 | Moderate inhibition potential |

| Apoptosis Inducer | -7.9 | Promotes cell death in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。